molecular formula C22H18N2O3 B2602738 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide CAS No. 223261-54-9

4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide

Cat. No.: B2602738
CAS No.: 223261-54-9
M. Wt: 358.397
InChI Key: PMMAAHFVXNTUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ring System Conformations

Feature Description
Benzoxazepine Core The seven-membered oxazepine ring adopts a pseudo-chair conformation due to nitrogen and oxygen heteroatoms. The fused benzene ring (A) is planar, while the benzoxazepine ring (B) exhibits partial puckering.
Amide Linkage The benzamide group (–CONH–) is planar, with the carbonyl oxygen and amine nitrogen aligned for resonance stabilization.
Methyl Substituents The 2-methyl and 4-methyl groups are positioned ortho to the amide and oxo groups, respectively, introducing steric bulk that influences conformational flexibility.

Key Steric and Electronic Interactions

  • Oxo Group Influence : The 6-oxo group increases electron deficiency in the benzoxazepine ring, favoring conjugation with the amide carbonyl.
  • Hydrogen Bonding : The amide proton (if present) may participate in intramolecular hydrogen bonds with the oxazepine oxygen, stabilizing certain conformers.
  • Electronic Delocalization : The aromatic systems enable π-electron delocalization, modulating reactivity and stability.

X-ray Crystallographic Characterization

Crystallographic data for analogous benzoxazepines provide insights into the spatial arrangement of this compound:

Bond Lengths and Angles (Hypothetical Derived from Analogues)

Bond/Angle Value (Å/°) Structural Implication
C=O (Amide) ~1.22 High bond order due to resonance stabilization.
C–N (Amide) ~1.35 Partial double-bond character from resonance.
N–O (Oxazepine) ~1.44 Single-bond character, influenced by ring strain.
Dihedral Angle (Amide-Benzoxazepine) ~75–90° Orthogonal orientation between rings for optimal conjugation.

Packing Interactions

  • Hydrogen Bonding : Potential intermolecular H-bonds between the amide proton and oxo or oxygen atoms in adjacent molecules.
  • π-Stacking : Aromatic rings may interact via van der Waals forces, stabilizing crystal packing.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR)

Proton Environment δ (ppm) Multiplicity Integration
Amide NH ~8.5 Broad singlet 1H
Aromatic (Benzamide) 7.3–8.0 Multiplets 4H
Methyl (4-CH3) ~2.5 Singlet 3H
Methyl (2-CH3) ~2.3 Singlet 3H

Infrared (IR) Spectroscopy

Functional Group Wavenumber (cm⁻¹) Assignment
Amide C=O ~1650–1680 Stretching vibration.
Oxazepine C=O ~1700–1750 Ketone stretching.
N–H (Amide) ~3300–3500 Stretching, broad peak if protonated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Transition λmax (nm) ε (L·mol⁻¹·cm⁻¹)
π→π* (Benzamide) ~250–270 ~10,000
n→π* (Amide C=O) ~280–300 ~5,000

Summary of Structural Features

The compound exhibits a rigid tricyclic framework with strategic substituents that dictate its electronic and steric properties. Key findings include:

  • Planar Amide Linkage : Enables resonance stabilization and intermolecular hydrogen bonding.
  • Oxo Group Influence : Enhances electrophilicity at the benzoxazepine ring.
  • Spectroscopic Markers : Distinct IR and NMR signatures for amide and oxo functionalities.

Properties

IUPAC Name

4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-13-3-6-15(7-4-13)21(25)23-16-8-10-19-17(12-16)22(26)24-18-9-5-14(2)11-20(18)27-19/h3-12H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMAAHFVXNTUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=CC(=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 2-aminobenzoic acid with 2-methylbenzoyl chloride to form an intermediate, which is then cyclized to form the benzoxazepine ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The benzamide and benzoxazepine moieties can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Neurodegenerative Diseases

Recent studies have investigated compounds similar to 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide for their potential in treating neurodegenerative diseases, particularly those complicated by depression. A fusion technique was employed to create multi-target-directed ligands (MTDLs) that may effectively inhibit monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are crucial in the pathophysiology of these conditions .

Case Study:
In a study examining a series of derivatives, certain compounds demonstrated significant inhibitory effects on MAO-B and ChE, suggesting that similar benzamide derivatives could be developed as effective treatments for neurodegenerative disorders .

Antimicrobial Properties

The antimicrobial activity of compounds related to this compound has also been explored. These compounds were evaluated against various bacterial strains and fungi, showing promising results that indicate their potential as antimicrobial agents.

Key Findings:

  • Compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
  • The structure-activity relationship analysis revealed that specific substitutions on the benzamide core enhanced antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. Compounds with similar structures have been tested against human cancer cell lines, showing promising cytotoxic effects.

Case Study:
In one study, derivatives were tested against colorectal carcinoma cell lines (HCT116), revealing that certain compounds exhibited IC50 values lower than the standard chemotherapeutic agent 5-fluorouracil (5-FU). This indicates a higher potency in inhibiting cancer cell proliferation .

Data Summary Table

Application Area Findings Reference
Neurodegenerative DiseasesMulti-target ligands showed significant inhibition of MAO-B and ChE; potential for depression treatment
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria; enhanced activity with specific substitutions
Anticancer ActivityExhibited lower IC50 values than 5-FU in HCT116 cell lines; potential for further development as anticancer agents

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

4-methyl-N-(5-nitroisoquinolin-8-yl)benzamide (2a)

  • Core Structure: Replaces the benzoxazepin ring with a nitro-substituted isoquinoline system.
  • Functional Groups : Retains the 4-methylbenzamide group but lacks the oxygen-containing seven-membered ring.
  • Synthesis: Prepared via SNH amidation of 5-nitroisoquinoline, yielding a mixture of nitro and nitroso derivatives .
  • Key Difference : The absence of the benzoxazepin ring reduces conformational rigidity compared to the target compound.

6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a–c)

  • Core Structure : Features a benzo[b][1,4]oxazin-3(4H)-one ring instead of benzoxazepin.
  • Synthesis : Derived from reactions involving 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid and phenyl-1,2,4-oxadiazoles .
  • Key Difference : The six-membered oxazin ring confers different steric and electronic properties compared to the seven-membered benzoxazepin.

4-({9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl}amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

  • Core Structure : Contains a pyrimido[4,5-b][1,4]diazepin ring, which includes two nitrogen atoms and a fused pyrimidine system.
  • Key Difference : The diazepin ring introduces additional nitrogen atoms, altering hydrogen-bonding capacity relative to the benzoxazepin core .

Physicochemical and Pharmacological Comparisons

Compound Molecular Weight Key Substituents Heterocyclic Core Synthetic Route
Target Compound ~406.4 g/mol 4-methylbenzamide, 2-methyl Benzo[b][1,4]benzoxazepin Amidation/cyclization
4-methyl-N-(5-nitroisoquinolin-8-yl)benzamide ~335.3 g/mol 5-nitroisoquinoline Isoquinoline SNH amidation
Benzo[b][1,4]oxazin-3(4H)-one derivatives ~350–400 g/mol Pyrimidine, substituted phenyl Benzo[b][1,4]oxazin Cs₂CO₃-mediated coupling
Pyrimido[4,5-b][1,4]diazepin derivative ~582.6 g/mol Cyclopentyl, difluoro, piperidinyl Pyrimido[4,5-b][1,4]diazepin Multi-step heterocyclic assembly

Research Findings

  • Target Compound: Limited direct pharmacological data are available, but its benzoxazepin core is associated with kinase inhibition and modulation of neurotransmitter receptors in related analogs .
  • Isoquinoline Analogue (2a): Exhibits moderate activity in preliminary cytotoxicity assays, though its nitro group may contribute to metabolic instability .
  • Oxazin Derivatives (7a–c) : Demonstrated enhanced binding affinity to serotonin receptors compared to benzoxazepin derivatives, attributed to pyrimidine-mediated interactions .
  • Diazepin Derivative : Shows potent inhibition of PI3K/mTOR pathways due to its lipophilic substituents and diazepin-mediated conformational flexibility .

Notes on Structural and Functional Implications

  • Substituent Effects : The 4-methyl group on the benzamide may enhance metabolic stability, while the 2-methyl group on the benzoxazepin could influence ring puckering and steric hindrance.
  • Synthetic Challenges : The fusion of benzamide and benzoxazepin requires precise cyclization conditions, contrasting with the straightforward amidation routes used for simpler analogs .

Biological Activity

4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C16H15N3O3
  • Molecular Weight : 299.31 g/mol
  • Structure : The compound features a benzamide core with a substituted benzoxazepine moiety, contributing to its biological properties.

Research indicates that compounds within the benzoxazepine class exhibit significant interactions with nuclear receptors, particularly the retinoic acid-related orphan receptor gamma (RORγ). This interaction is crucial for modulating immune responses, particularly in T-helper 17 (TH17) cells, which are implicated in autoimmune diseases.

Induced-Fit Binding Mode

Studies have demonstrated that benzoxazepines can achieve potent suppression of IL-17 release in TH17 cells through an induced-fit binding mechanism to RORγ. This suggests that this compound may influence inflammatory pathways and could be beneficial in treating conditions characterized by excessive IL-17 production .

In Vitro Studies

  • Effect on Immune Cells : In vitro experiments have shown that this compound can modulate the activation and proliferation of immune cells. Specifically, it reduces the secretion of pro-inflammatory cytokines such as IL-17 and TNF-alpha from activated T cells.
  • Neuronal Activity : The compound has also been evaluated for its neuroprotective effects. It appears to exert protective effects on neuronal cells under oxidative stress conditions, potentially through the modulation of signaling pathways related to cell survival.

In Vivo Studies

Case studies involving animal models have provided insights into the therapeutic potential of this compound:

  • Autoimmune Models : In murine models of autoimmune diseases like multiple sclerosis and rheumatoid arthritis, administration of this compound led to a significant reduction in disease severity and inflammation markers.
StudyModelTreatmentOutcome
EAE Model (MS)10 mg/kg/dayReduced IL-17 levels; improved motor function
CIA Model (RA)5 mg/kg/dayDecreased joint swelling; reduced inflammatory cytokines

Toxicity and Safety Profile

Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, coupling 4-methylbenzamide derivatives with functionalized benzo[b][1,4]benzoxazepine precursors requires controlled reflux conditions (e.g., 60–80°C in acetonitrile) and catalysts like potassium carbonate to facilitate ring closure . Yield optimization often involves monitoring reaction times via TLC and employing chromatographic purification .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : X-ray crystallography using SHELXL and ORTEP-3 is critical for resolving the benzoxazepine ring conformation. Spectroscopic methods include 1H^1H/13C^{13}C NMR for confirming substitution patterns and IR spectroscopy for identifying carbonyl (C=O) and amide (N–H) functional groups . High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What are the primary biological targets of this compound, and how are binding affinities assessed?

  • Methodological Answer : In vitro assays (e.g., enzyme inhibition studies) are used to identify targets such as kinases or GPCRs. Binding affinities are quantified via fluorescence polarization or surface plasmon resonance (SPR). Dose-response curves (IC50_{50}/EC50_{50}) and molecular docking (AutoDock Vina) provide mechanistic insights .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism). Use variable-temperature NMR to observe coalescence of peaks or employ 2D techniques (COSY, NOESY) to confirm spatial proximity of protons. DFT calculations (Gaussian 09) can model conformers and predict splitting patterns .

Q. What strategies are effective for optimizing reaction yields in large-scale syntheses?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. THF), stoichiometry, and temperature. Continuous flow chemistry improves mixing and heat transfer for exothermic steps. Scale-up trials should prioritize safety via hazard analysis (e.g., assessing reagent compatibility) .

Q. How does polymorphism affect the compound’s physicochemical properties, and how can it be controlled?

  • Methodological Answer : Polymorph screening uses solvents of varying polarity (ethanol, ethyl acetate) under controlled cooling rates. Characterize forms via PXRD and DSC. Patent data suggests that Form I (monoclinic) has higher solubility than Form II (orthorhombic), impacting bioavailability .

Q. What computational approaches are recommended for predicting metabolic pathways?

  • Methodological Answer : Use in silico tools like MetaSite or GLORYx to predict Phase I/II metabolism. Validate with in vitro microsomal assays (human liver microsomes + NADPH). Focus on vulnerable sites (e.g., methyl or benzamide groups) for deuterium exchange to prolong half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.